molecular formula C30H35NO3 B12626748 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione

9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione

Cat. No.: B12626748
M. Wt: 457.6 g/mol
InChI Key: RGUCLKHGCDFNOL-UHFFFAOYSA-N
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Description

9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives and compounds with similar ring structures, such as:

Uniqueness

What sets 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione apart is its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties

Biological Activity

The compound 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione is a member of the acridine family and has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological activities based on various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the use of specific catalysts and reaction conditions to ensure high yields. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Data

TechniqueResult
NMR (1H) δ (ppm): 9.50 (s, 1H), 7.49-7.98 (m, 4H), 2.49 (d)
IR ν (cm⁻¹): 3272 (N-H), 1646 (C=O)
Yield 84%

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs possess moderate to strong antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that it can scavenge free radicals effectively, suggesting potential use in preventing oxidative stress-related diseases.

Enzyme Inhibition

One of the notable biological activities is its inhibitory effect on cholinesterase enzymes. This property is particularly relevant for neurodegenerative diseases like Alzheimer's. The compound showed competitive inhibition with IC50 values comparable to known inhibitors such as physostigmine.

Study on Antimicrobial Efficacy

A study conducted by Mehdi et al. (2013) explored the antimicrobial efficacy of various acridine derivatives including the target compound. The results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for different pathogens.

Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. The results demonstrated a protective effect on neuronal cells at concentrations as low as 5 µM.

The proposed mechanisms for the biological activities include:

  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Antioxidant : Donation of hydrogen atoms to free radicals.
  • Cholinesterase Inhibition : Binding to the active site of the enzyme and preventing substrate hydrolysis.

Properties

Molecular Formula

C30H35NO3

Molecular Weight

457.6 g/mol

IUPAC Name

9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,4a,5,7,9,9a-hexahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C30H35NO3/c1-29(2)15-21-27(23(32)17-29)26(20-13-9-10-14-25(20)34-5)28-22(16-30(3,4)18-24(28)33)31(21)19-11-7-6-8-12-19/h6-14,21,26-27H,15-18H2,1-5H3

InChI Key

RGUCLKHGCDFNOL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=CC=C5OC)C(=O)C1)C

Origin of Product

United States

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